4-(3-Chloro-5-fluorophenyl)-3-methoxybenzoic acid
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Overview
Description
4-(3-Chloro-5-fluorophenyl)-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, as well as a methoxy group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-fluorophenyl)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-chloro-5-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Methoxylation: The amine group is converted to a methoxy group through a methylation reaction.
Carboxylation: Finally, the methoxy-substituted intermediate is carboxylated to form the benzoic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-fluorophenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-(3-Chloro-5-fluorophenyl)-3-formylbenzoic acid or 4-(3-Chloro-5-fluorophenyl)-3-carboxybenzoic acid.
Reduction: Formation of 4-(3-Chloro-5-fluorophenyl)-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chloro-5-fluorophenyl)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-3-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity towards these targets, while the methoxy group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluorobenzoic acid
- 4-Methoxybenzoic acid
- 3-Chloro-4-fluorophenylboronic acid
Uniqueness
4-(3-Chloro-5-fluorophenyl)-3-methoxybenzoic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups can enhance its reactivity and potential biological activity compared to similar compounds with only one of these substituents.
Properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-6-8(14(17)18)2-3-12(13)9-4-10(15)7-11(16)5-9/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOORFQJPFHVTRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690513 |
Source
|
Record name | 3'-Chloro-5'-fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-75-8 |
Source
|
Record name | 3'-Chloro-5'-fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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